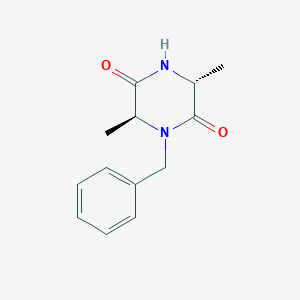
(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a piperazine ring substituted with benzyl and methyl groups, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from D-glutamine, the compound can be synthesized through a series of steps involving protection, cyclization, and deprotection reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents such as alkyl halides or nucleophiles like amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
科学的研究の応用
(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
(2R,3R,6S)-2-(1′S-hydroxy-1′-biphenylyl)methyl-3-methyl-6-isopropylcyclohexanone: A stereoisomeric compound with similar structural features.
(2R,3R,6S,8R)-Methyl homononactate: Another compound with a similar stereochemistry and functional groups.
Uniqueness
(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups on the piperazine ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic and biological applications.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-9-13(17)15(10(2)12(16)14-9)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,16)/t9-,10+/m1/s1 |
InChIキー |
DZTKNEGTYYCOAH-ZJUUUORDSA-N |
異性体SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)N1)C)CC2=CC=CC=C2 |
正規SMILES |
CC1C(=O)N(C(C(=O)N1)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
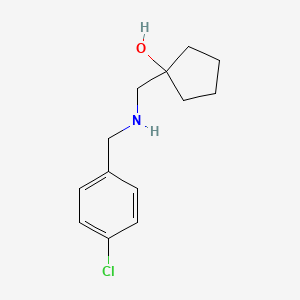
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
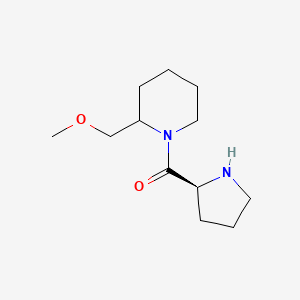


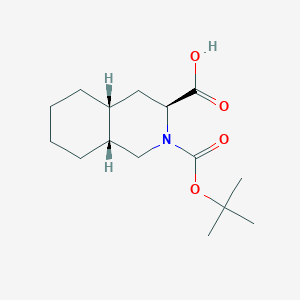
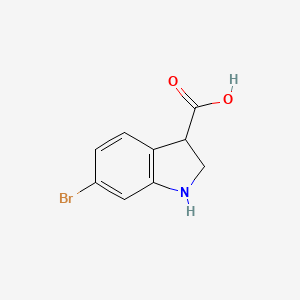
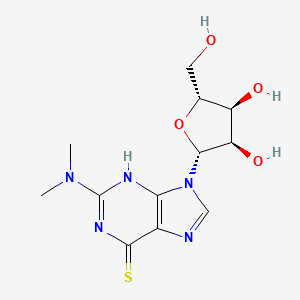
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
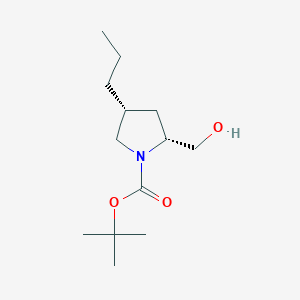
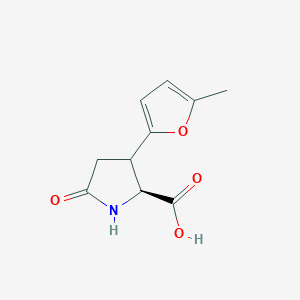
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
